Comprehensive Technical Guide on Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: Structure, Physicochemical Properties, and Application Workflows
Comprehensive Technical Guide on Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: Structure, Physicochemical Properties, and Application Workflows
Introduction & Molecular Architecture
Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is an advanced, anionic cleavable surfactant engineered for high-performance colloidal stabilization and programmed degradation. In the realm of nanomedicine and formulation science, its molecular architecture is meticulously designed with three distinct functional domains:
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Hydrophobic Tail (Oleoyl Group): Derived from oleic acid, this cis-9-octadecenoyl chain provides essential lipophilicity. The cis-double bond introduces a ~30° kink in the hydrocarbon chain, which prevents tight crystalline packing and significantly enhances membrane fluidity [2].
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Cleavable Linker (Ethylamino Core): The hydrophobic tail is connected to the headgroup via an ethyl linker containing both an ester bond and an amide bond. The ester bond acts as a programmed "weak link," rendering the molecule susceptible to enzymatic or alkaline hydrolysis [1].
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Hydrophilic Headgroup (Phthalate Monoamide): The sodium carboxylate moiety provides a strong anionic charge, ensuring robust electrostatic repulsion in aqueous dispersions, which is critical for preventing nanoparticle aggregation [4].
Physicochemical Properties & Structure-Function Relationships
Amphiphilicity and Micellization
As an amphiphilic molecule, it spontaneously self-assembles into micelles above its Critical Micelle Concentration (CMC). The bulky phthalate headgroup and the kinked oleoyl tail dictate a specific critical packing parameter (CPP), favoring the formation of flexible bilayers or spherical micelles depending on the concentration and the presence of co-lipids.
Programmed Cleavability and Micellar Shielding
The presence of the ester bond classifies this compound as a "cleavable surfactant." Traditional surfactants resist biodegradation, occasionally leading to in vivo toxicity or environmental persistence. In contrast, ester-containing surfactants can be hydrolyzed into non-surface-active metabolites. Crucially, the hydrolysis kinetics are state-dependent: below the CMC, the monomeric ester bonds are exposed to the aqueous environment and hydrolyze rapidly; above the CMC, the ester bonds are shielded within the hydrophobic core of the micelle, drastically retarding the degradation rate [1].
Impact on Membrane Fluidity
When incorporated into lipid bilayers or solid lipid nanoparticles (SLNs), the cis-double bond of the oleoyl tail disrupts van der Waals interactions between adjacent lipid chains. This lowers the phase transition temperature ( Tm ) and increases the fluidity and flexibility of the membrane, a vital parameter for enhancing cellular uptake and endosomal escape in drug delivery systems [5].
Quantitative Data Summary
Table 1: Theoretical Physicochemical Properties of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate
| Property | Value / Description |
| CAS Registry Number | 94088-52-5 |
| Chemical Formula | C28H42NNaO5 |
| Molecular Weight | ~495.64 g/mol |
| Surfactant Classification | Anionic, Cleavable (Ester/Amide) |
| Hydrophobic Tail | cis-9-Octadecenoyl (Oleoyl) |
| Hydrophilic Headgroup | Phthalate monoamide (Sodium Carboxylate) |
| Primary Degradation Pathway | Ester hydrolysis (yielding oleic acid derivatives) |
Experimental Workflows
The following self-validating protocols detail the characterization and application of this surfactant in formulation science.
Protocol 1: Determination of CMC and Hydrolysis Kinetics
Causality: Establishing the CMC is mandatory before formulation, as the surfactant's degradation profile and emulsifying capacity fundamentally shift upon micellization. Comparing degradation rates above and below the CMC validates the "micellar shielding" effect, which is crucial for predicting the shelf-life of the final formulation.
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Tensiometry: Prepare serial dilutions of the surfactant in a physiological buffer (pH 7.4). Measure the surface tension using a Wilhelmy plate tensiometer at 25°C. Plot surface tension versus the logarithm of concentration; the inflection point dictates the CMC.
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Hydrolysis Assay: Prepare two surfactant solutions in a mildly alkaline buffer (pH 8.5): one at 0.5× CMC (monomeric) and one at 5× CMC (micellar).
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Kinetic Monitoring: Extract aliquots at predetermined time points and analyze via HPLC-UV to monitor the disappearance of the intact surfactant.
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Validation: The monomeric solution will exhibit rapid pseudo-first-order degradation kinetics, while the micellar solution will show a significantly retarded hydrolysis rate, validating the protective shielding effect of self-assembly [1].
Protocol 2: Fabrication of Solid Lipid Nanoparticles (SLNs)
Causality: Utilizing an anionic surfactant in combination with a non-ionic co-surfactant provides both electrostatic and steric stabilization. This dual mechanism prevents Ostwald ripening and particle aggregation during long-term storage [3].
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Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., stearic acid) at 10°C above its melting point. Dissolve the lipophilic active pharmaceutical ingredient (API) into the homogenous melt. Heating ensures complete lipid melting and uniform API distribution.
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Aqueous Phase Preparation: Dissolve Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (anionic) and Tween 80 (non-ionic co-surfactant) in purified water. Heat this aqueous phase to the exact temperature of the lipid melt to prevent premature lipid crystallization [3].
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Emulsification: Inject the aqueous phase into the lipid phase under continuous magnetic stirring, followed by high-shear homogenization (e.g., 10,000 rpm for 5 minutes) to generate a hot oil-in-water (O/W) nanoemulsion.
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Crystallization: Rapidly disperse the hot nanoemulsion into an equal volume of cold water (2–10°C) under moderate stirring. The extreme temperature gradient forces rapid lipid crystallization, locking the API within the solid SLN matrix [3].
System Workflows & Visualization
Workflow of LNP formulation and intracellular programmed degradation via ester hydrolysis.
References
- Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly Source: Journal of Chemical Education - ACS Public
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- Solid Lipid Nanoparticles (SLN) Source: IntechOpen
- Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects Source: MDPI
- Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues Source: PMC - NCBI
